molecular formula C24H25NO3 B2518096 2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide CAS No. 1797557-91-5

2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide

Cat. No.: B2518096
CAS No.: 1797557-91-5
M. Wt: 375.468
InChI Key: DZZGHAYUAGIZOX-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide is an organic compound with a complex structure It is characterized by the presence of biphenyl and methoxyphenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the biphenyl intermediate: This step involves the coupling of two phenyl rings to form the biphenyl structure. This can be achieved through a Suzuki coupling reaction using a palladium catalyst.

    Introduction of the methoxy groups: The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Acetamide formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features. It may interact with specific biological targets, leading to therapeutic effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide involves its interaction with molecular targets and pathways. The biphenyl and methoxyphenyl groups may facilitate binding to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-(3-methoxyphenyl)ethyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(4-methoxyphenyl)ethyl)acetamide: Similar structure but with a different position of the methoxy group.

Uniqueness

2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both biphenyl and methoxyphenyl groups provides a distinct combination of properties that may not be found in other similar compounds.

Biological Activity

2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H24NO3\text{C}_{20}\text{H}_{24}\text{N}O_{3}

This structure includes a biphenyl moiety and methoxy groups which may influence its biological activity.

Research indicates that this compound may act as an antagonist to the lysophosphatidic acid receptor (LPA2). The LPA pathway is implicated in various physiological processes, including cell proliferation, migration, and survival. By inhibiting this pathway, the compound could potentially exert therapeutic effects in conditions such as spinal cord injury (SCI) and cancer.

Table 1: Antagonist Activities of Related Compounds

CompoundE_max (%)IC50 (μM)
Ki1642597 ± 40.8 ± 0.2
Compound A84 ± 35.5 ± 0.7
Compound B67 ± 7Not Established

*E_max represents the maximum blockade effect induced by 10 μM LPA .

In Vivo Studies

A notable study examined the efficacy of this compound in a mouse model of SCI. Results demonstrated that the compound provided significant neuroprotection in an LPA2-dependent manner, suggesting its potential use in treating neurological injuries .

In Vitro Studies

In vitro assays have shown that the compound inhibits LPA-induced cellular responses in various human cell lines. The mechanism appears to involve blocking LPA receptor-mediated signaling pathways, which could lead to reduced cell migration and proliferation in cancer cells .

Case Studies

  • Spinal Cord Injury Model : In a controlled experiment, mice treated with the compound showed improved recovery outcomes compared to control groups receiving no treatment. The study highlighted a reduction in inflammation and enhanced neuronal survival rates .
  • Cancer Cell Lines : Another study focused on breast cancer cell lines where the compound inhibited cell growth significantly. The inhibition was correlated with downregulation of key survival pathways activated by LPA .

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-(4-phenylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-27-22-10-6-9-21(16-22)23(28-2)17-25-24(26)15-18-11-13-20(14-12-18)19-7-4-3-5-8-19/h3-14,16,23H,15,17H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZGHAYUAGIZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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